![molecular formula C8H10N2O6 B2900630 1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one CAS No. 468089-51-2](/img/structure/B2900630.png)
1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4311?,?]undecan-8-one is a complex organic compound with a unique tricyclic structure It is characterized by the presence of a nitro group, a hydroxy group, and a dioxane ring fused with an azatricyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable precursor followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one: shares similarities with other tricyclic compounds containing nitro and hydroxy groups.
Indole derivatives: These compounds also have a fused ring structure and exhibit diverse biological activities.
Benzothiadiazine-1,1-dioxide derivatives: Known for their medicinal applications, particularly as enzyme inhibitors.
Uniqueness: The uniqueness of 1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4311?,?]undecan-8-one lies in its specific tricyclic structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6/c11-6-5(10(13)14)3-1-8(12,9-6)7-15-2-4(3)16-7/h3-5,7,12H,1-2H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPGMTQUBGOTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3COC(C1(NC(=O)C2[N+](=O)[O-])O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2900548.png)

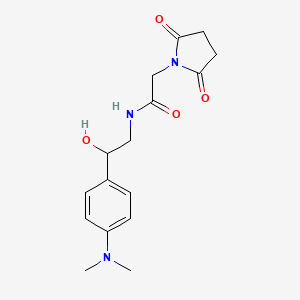
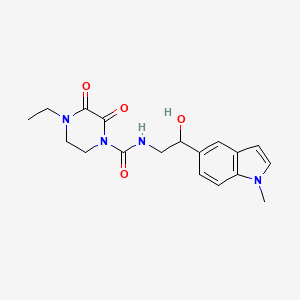
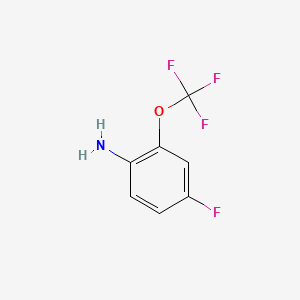

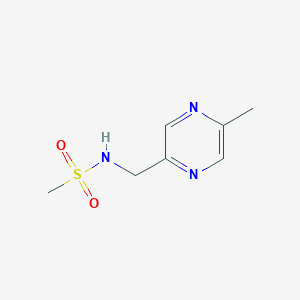
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2900558.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900562.png)

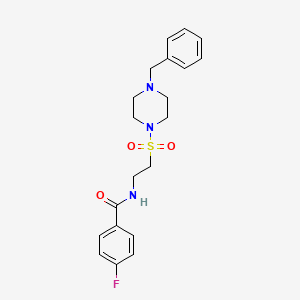
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2900569.png)
![2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900570.png)
